
2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridin-4-amine is a complex organic compound that has garnered significant interest in the field of chemistry due to its unique structural properties and potential applications. This compound features a pyridine core substituted with two oxazoline rings, each bearing a tert-butyl group. The stereochemistry of the oxazoline rings is specified as (S), indicating the spatial arrangement of the substituents around the chiral centers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the oxazoline rings, which are then attached to the pyridine core through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, tetrahydrofuran (THF), dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline N-oxides, while reduction can produce the corresponding amines or alcohols.
科学研究应用
2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: The compound can be employed in the design of bioactive molecules and as a building block for drug discovery.
Industry: The compound’s unique properties make it suitable for use in materials science and the development of advanced materials.
作用机制
The mechanism of action of 2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridin-4-amine involves its interaction with specific molecular targets. The oxazoline rings and pyridine core can coordinate with metal ions, forming stable complexes that facilitate catalytic reactions. Additionally, the compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards different targets.
相似化合物的比较
Similar Compounds
- 2,6-Bis(®-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridin-4-amine
- 2,6-Bis((S)-4-(methyl)-4,5-dihydrooxazol-2-yl)pyridin-4-amine
- 2,6-Bis((S)-4-(phenyl)-4,5-dihydrooxazol-2-yl)pyridin-4-amine
Uniqueness
The uniqueness of 2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridin-4-amine lies in its specific stereochemistry and the presence of tert-butyl groups, which enhance its stability and reactivity. Compared to similar compounds, it offers distinct advantages in terms of selectivity and efficiency in catalytic processes.
属性
分子式 |
C19H28N4O2 |
|---|---|
分子量 |
344.5 g/mol |
IUPAC 名称 |
2,6-bis[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-4-amine |
InChI |
InChI=1S/C19H28N4O2/c1-18(2,3)14-9-24-16(22-14)12-7-11(20)8-13(21-12)17-23-15(10-25-17)19(4,5)6/h7-8,14-15H,9-10H2,1-6H3,(H2,20,21)/t14-,15-/m1/s1 |
InChI 键 |
OKRLBWSUPBEUKP-HUUCEWRRSA-N |
手性 SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=CC(=CC(=N2)C3=N[C@H](CO3)C(C)(C)C)N |
规范 SMILES |
CC(C)(C)C1COC(=N1)C2=CC(=CC(=N2)C3=NC(CO3)C(C)(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Octahydrocyclopenta[c]pyrrole-5-carbonitrile](/img/structure/B12871210.png)
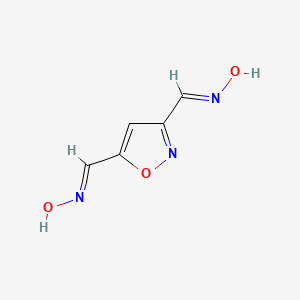
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12871231.png)
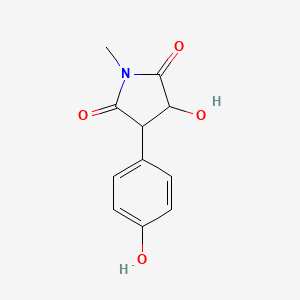
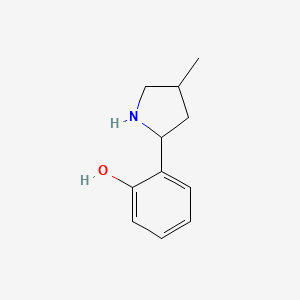
![(1R)-6-(Dimethylamino)-6'-(Diphenylphosphino)-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12871253.png)
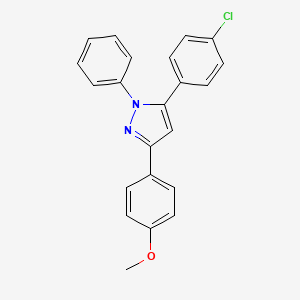
![2-Chloro-4-(methylthio)benzo[d]oxazole](/img/structure/B12871268.png)
![1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12871272.png)
![2-Bromo-5-(chloromethyl)benzo[d]oxazole](/img/structure/B12871279.png)
![(E)-Methyl 2-amino-5-(2-(cyanoimino)-1-(6-(2-cyanopropan-2-yl)pyridin-3-yl)-3-methyl-2,3-dihydro-1H-imidazo[4,5-c]quinolin-8-yl)nicotinate](/img/structure/B12871284.png)
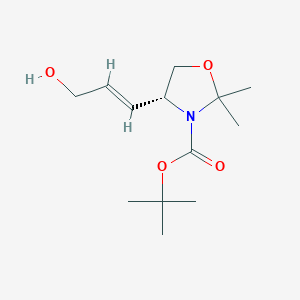
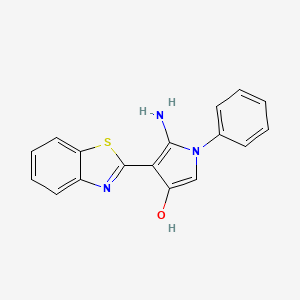
![2-(Aminomethyl)-7-(methylthio)benzo[d]oxazole](/img/structure/B12871313.png)
